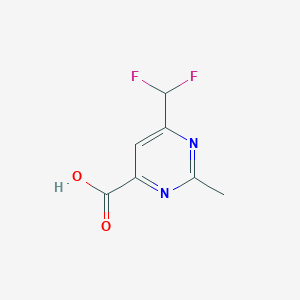

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the pyrimidine ring to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

化学反応の分析

Reduction Reactions

Reduction of the carboxylic acid moiety to a primary alcohol is achievable with strong reducing agents such as lithium aluminum hydride (LiAlH₄). For example:

R–COOHLiAlH4R–CH2OH

The pyrimidine ring and difluoromethyl group are typically unaffected under these conditions .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry. Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate this transformation. For instance:

R–COOH + R’–NH2EDCl/HOBtR–CONH–R’

This reaction is critical for synthesizing bioactive derivatives, as demonstrated in the development of enzyme inhibitors .

Difluoromethyl Group Reactivity

The difluoromethyl (-CF₂H) group participates in hydrogen bonding and electrophilic substitution. Key reactions include:

Nucleophilic Substitution

Under basic conditions, the difluoromethyl group can act as a leaving group, though this is less common due to fluorine’s high electronegativity. For example:

Ar–CF₂HBaseAr–X(X = nucleophile)

Radical-Mediated Pathways

Phosphonium ylides (e.g., from ClCF₂CO₂Et) generate difluorocarbene intermediates, enabling difluoromethylation of heterocycles :

ClCF₂CO₂Et + PPh₃→:CF₂ + by-products

This mechanism is relevant to synthesizing difluoromethylated pyrimidines .

Pyrimidine Ring Modifications

The pyrimidine core undergoes electrophilic substitutions, primarily at the 5-position due to electron-deficient aromaticity. Documented transformations include:

Halogenation

Chlorination or bromination occurs under halogenating agents (e.g., NBS or SOCl₂):

R–PyrimidineSOCl2R–Cl–Pyrimidine

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki or Sonogashira) enable aryl or alkyne introductions. For example:

R–Br + Ar–B(OH)2Pd catalystR–Ar

These reactions are pivotal for diversifying the pyrimidine scaffold .

Comparative Reactivity Table

Mechanistic Insights

-

Amide Coupling : Activation of the carboxylic acid via EDCl forms an O-acylisourea intermediate, which reacts with amines to yield amides .

-

Difluorocarbene Generation : Decarboxylation of ClCF₂CO₂Et produces :CF₂, which reacts with nucleophiles (e.g., pyrimidine N-oxides) .

-

Electrophilic Substitution : The pyrimidine ring’s electron deficiency directs electrophiles to the 5-position, as shown in halogenation studies .

科学的研究の応用

Pharmaceutical Development

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid serves as a crucial building block in synthesizing various pharmaceutical compounds. Its ability to inhibit specific enzymes makes it valuable in drug development.

- Case Study : Similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This suggests potential applications in developing treatments for metabolic disorders.

Agrochemical Applications

The compound exhibits herbicidal properties, making it suitable for developing agrochemicals. Its structural characteristics enhance its efficacy against specific plant pests.

- Case Study : Research indicates that pyrimidine derivatives can effectively control weed populations, improving crop yields and sustainability.

Materials Science

In materials science, this compound can be used to create polymers with enhanced properties such as increased thermal stability and chemical resistance.

- Application Example : Its incorporation into polymer matrices has been shown to improve mechanical properties and resistance to degradation under harsh conditions.

作用機序

The mechanism of action of 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Similar Compounds

- 6-(Trifluoromethyl)-2-methylpyrimidine-4-carboxylic acid

- 6-(Chloromethyl)-2-methylpyrimidine-4-carboxylic acid

- 6-(Bromomethyl)-2-methylpyrimidine-4-carboxylic acid

Uniqueness

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics are highly desirable .

特性

IUPAC Name |

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKCZUYCTTWCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。